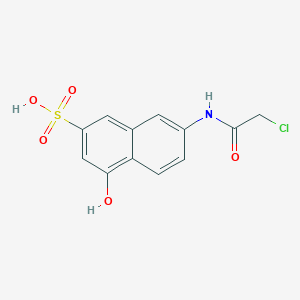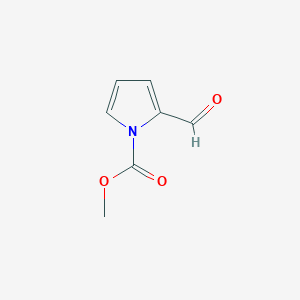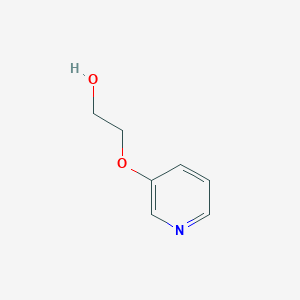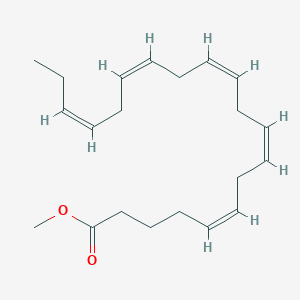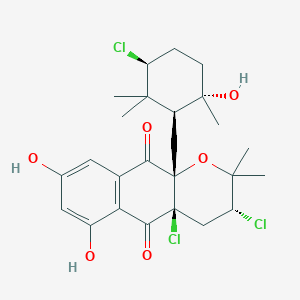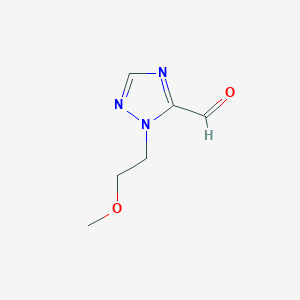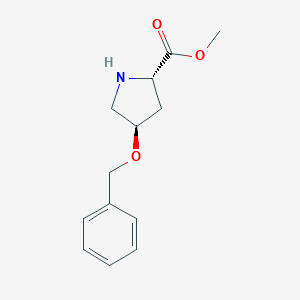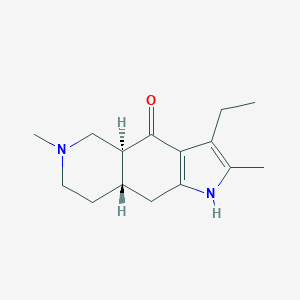
8-Ethenylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research applications. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential use in various fields, including materials science, environmental science, and biomedical research.
Wissenschaftliche Forschungsanwendungen
8-Ethenylfluoranthene has a wide range of scientific research applications. It is commonly used as a model compound for studying the environmental fate and transport of 8-Ethenylfluoranthenes. It has been found to be a useful tool for investigating the adsorption, desorption, and biodegradation of 8-Ethenylfluoranthenes in soil and water systems. In addition, 8-ethenylfluoranthene has been used as a fluorescent probe for studying protein-ligand interactions in biochemical research.
Wirkmechanismus
The mechanism of action of 8-ethenylfluoranthene is not well understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins. This interaction can result in changes in gene expression and protein function, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 8-ethenylfluoranthene can cause various biochemical and physiological effects. It has been found to be mutagenic and carcinogenic in animal studies. In addition, it has been shown to cause oxidative stress and inflammation in cells. Furthermore, exposure to 8-ethenylfluoranthene has been associated with developmental and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
8-Ethenylfluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other 8-Ethenylfluoranthenes. However, one limitation of 8-ethenylfluoranthene is its low solubility in water, which can make it difficult to work with in aqueous systems.
Zukünftige Richtungen
There are many future directions for research on 8-ethenylfluoranthene. One area of interest is the development of new methods for synthesizing this compound with higher yields and purity. Another area of interest is the investigation of the potential health effects of exposure to 8-ethenylfluoranthene in humans. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with cellular components. Finally, there is a need for further studies on the environmental fate and transport of 8-ethenylfluoranthene, particularly in soil and water systems.
Conclusion
In conclusion, 8-ethenylfluoranthene is a useful compound for scientific research applications. Its synthesis method is relatively simple, and it has many advantages for lab experiments. However, it is important to be aware of its potential health effects and limitations when working with this compound. Further research is needed to better understand the mechanism of action and environmental fate and transport of 8-ethenylfluoranthene.
Synthesemethoden
The synthesis of 8-ethenylfluoranthene involves the reaction of fluoranthene with acetylene in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 8-ethenylfluoranthene and hydrogen gas. The yield of this reaction can be improved by using a higher concentration of acetylene and a higher reaction temperature.
Eigenschaften
CAS-Nummer |
114689-57-5 |
|---|---|
Produktname |
8-Ethenylfluoranthene |
Molekularformel |
C18H12 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
8-ethenylfluoranthene |
InChI |
InChI=1S/C18H12/c1-2-12-9-10-14-15-7-3-5-13-6-4-8-16(18(13)15)17(14)11-12/h2-11H,1H2 |
InChI-Schlüssel |
WTKXVQOMXURINP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Kanonische SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Synonyme |
poly(11-vinylfluoranthene) PVFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



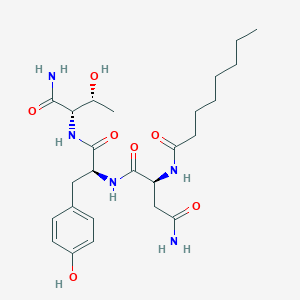
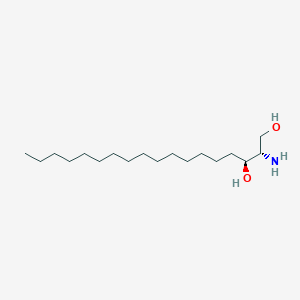
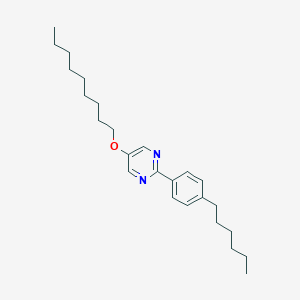
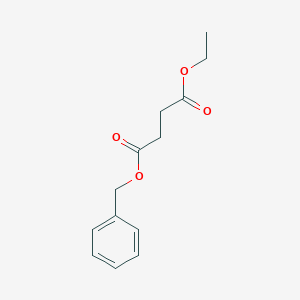
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
